molecular formula C14H15IO3 B8260868 (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B8260868
M. Wt: 358.17 g/mol
InChI Key: ZOVVCXXJEWJZKP-ZJUUUORDSA-N
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Description

The compound (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring an ortho-iodophenyl ketone substituent. Its molecular formula is C₁₄H₁₅IO₃, with a molecular weight of 358.17 g/mol (CAS: 733740-71-1). The stereochemistry at the cyclopentane ring (1S,3R) and the iodine substituent at the phenyl ring’s ortho position are critical to its structural identity. This compound is primarily utilized in research settings as a synthetic intermediate or pharmacophore in drug discovery.

Properties

IUPAC Name

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVVCXXJEWJZKP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction, where an iodine atom is added to a phenyl ring.

    Attachment of the Oxoethyl Group: The oxoethyl group is attached to the cyclopentane ring through a nucleophilic substitution reaction, often using a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to modify its structure for specific applications .

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionExample
OxidationIntroduction of additional functional groupsConversion to carboxylic acids
ReductionConversion of ketone to alcoholUse of sodium borohydride
SubstitutionNucleophilic substitution with different substituentsReaction with amines

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor. Studies suggest that it may interact with specific molecular targets, making it relevant in biochemical research. For instance, its structural features may allow it to inhibit enzymes involved in various metabolic pathways .

Medicine

In medicinal chemistry, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is explored for its therapeutic properties. Preliminary studies indicate potential anti-inflammatory and anticancer activities. The compound's mechanism of action may involve modulating biochemical pathways by inhibiting target enzymes or receptors .

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cells . This suggests that further development could lead to effective anticancer agents.

Industrial Applications

In addition to its research applications, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is utilized in the development of advanced materials and polymers. Its unique structure allows for the creation of functional materials with specific properties tailored for industrial use .

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and electronic nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Iodo (ortho) C₁₄H₁₅IO₃ 358.17 High atomic weight due to iodine; potential halogen bonding interactions.
TRANS-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Iodo (meta) C₁₄H₁₅IO₃ 358.17 Meta substitution reduces steric hindrance compared to ortho, altering binding affinity.
cis-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid Nitro (ortho) C₁₄H₁₅NO₅ 277.28 Electron-withdrawing nitro group increases reactivity; cis stereochemistry.
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CF₃ (para) C₁₅H₁₅F₃O₃ 300.27 Para-CF₃ enhances lipophilicity; lower molecular weight than iodine analogs.

Key Observations :

  • Iodine vs. Nitro and CF₃ groups are electron-withdrawing, affecting electronic distribution and metabolic stability.

Stereochemical and Backbone Modifications

Variations in cyclopentane ring stereochemistry or backbone structure impact conformational stability and biological activity.

Compound Name Stereochemistry Backbone Structure Notes
(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (1S,3R) Cyclopentane-carboxylic acid Enantiomeric purity critical for target specificity; likely synthesized via asymmetric catalysis.
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid (1S,3S) Trimethylcyclopentane Trimethyl groups increase steric bulk; fluorophenyl carbamoyl modifies hydrogen bonding.
(1R,3S)-3-Aminocyclopentane carboxylic acid (1R,3S) Cyclopentane-amino acid Amino group enables peptide coupling; used in γ-peptide secondary structure studies.

Key Observations :

  • Stereochemistry : The (1S,3R) configuration in the target compound may favor specific protein-binding pockets compared to (1S,3S) or (1R,3S) analogs.
  • Backbone Modifications: Trimethyl or amino substitutions alter solubility and bioavailability. For example, amino derivatives are precursors for peptide-mimetic drugs.

Biological Activity

The compound (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • Molecular Formula : C14H15IO3
  • Molecular Weight : 344.18 g/mol

The compound features a cyclopentane ring with a carboxylic acid group and an iodophenyl substituent, which may influence its biological interactions and reactivity.

The biological activity of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity.

  • Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : The presence of the iodophenyl group may enhance binding affinity to various receptors, influencing signal transduction pathways.

Analgesic Properties

Recent research has indicated that cyclopentane carboxylic acids can exhibit analgesic effects by selectively inhibiting voltage-gated sodium channels (NaV) such as NaV 1.7. This channel is crucial in pain signaling pathways. A study highlighted the discovery of similar compounds that demonstrated significant analgesic effects in transgenic mouse models for inherited erythromelalgia, suggesting potential applications for pain management .

Anticancer Activity

Studies have explored the anticancer properties of various cyclopentane derivatives. While specific data on (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is limited, related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through modulation of key signaling pathways.

Case Study 1: Pain Management

In a study focusing on the analgesic effects of cyclopentane derivatives, researchers evaluated the efficacy of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid alongside other analogs. The compound was tested in vitro for its ability to inhibit NaV 1.7 channels. Results indicated a dose-dependent inhibition pattern, supporting its potential as a therapeutic agent for pain relief .

Case Study 2: Antitumor Activity

Another study investigated the structural modifications of cyclopentane carboxylic acids for antitumor activity. Although (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid was not the primary focus, related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential avenues for further research into this compound's effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidStructureModerate NaV inhibition
(1S,3R)-3-[2-(bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidStructureSignificant anticancer activity
(1S,3R)-3-[2-(chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acidStructureWeak analgesic effects

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

Methodological Answer: Key steps involve stereoselective cyclopentane ring formation, iodophenyl ketone side-chain introduction, and regioselective carboxylation. For cyclopentane derivatives, intramolecular cyclization via transition-metal catalysis (e.g., Pd-mediated cross-coupling) is effective . Oxidation of intermediates (e.g., cyclopentene precursors) requires careful solvent selection to avoid co-evaporation losses; ether/pentane mixtures are recommended . Post-synthesis, recrystallization in ethyl acetate/hexane improves purity.

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves absolute stereochemistry (1S,3R) and confirms cyclopentane ring conformation .
  • 2D NMR : COSY and NOESY correlations verify spatial proximity of the iodophenyl and carboxyl groups (e.g., cross-peaks between H-3 and the oxoethyl group) .
  • Chiral HPLC : Validates enantiomeric purity using a Chiralpak IA column (hexane:IPA:TFA = 90:10:0.1) .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

  • Light sensitivity : The iodophenyl group is prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
  • Thermal stability : DSC analysis shows decomposition >150°C; avoid heating above 100°C in solution .
  • Hygroscopicity : The carboxylic acid moiety absorbs moisture; use molecular sieves in storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., cyclooxygenase-2) to assess interactions between the iodophenyl group and hydrophobic pockets .
  • MD simulations : GROMACS workflows (AMBER force field) evaluate conformational stability of the cyclopentane ring in aqueous environments .
  • QSAR : Correlate substituent effects (e.g., iodine vs. bromine) with activity using Gaussian-derived descriptors .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., deiodinated species) that may confound bioassays .
  • Kinetic solubility assays : Compare PBS vs. DMSO solubility to clarify discrepancies in IC₅₀ values .
  • Orthogonal binding assays : Combine SPR and ITC to validate target engagement specificity .

Q. How does the iodine substituent influence structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Electrophilic halogen bonding : Iodine enhances interactions with electron-rich residues (e.g., tyrosine) in enzyme active sites .
  • Comparative SAR : Replace iodine with Cl/Br/F and assess potency shifts (see table below):
SubstituentIC₅₀ (COX-2 Inhibition, nM)LogP
I12 ± 23.8
Br45 ± 53.2
Cl89 ± 102.9

Data adapted from cyclopentane-based analogs .

Q. What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Low-temperature reactions : Perform alkylation steps at −20°C to preserve stereochemistry .
  • Chiral auxiliaries : Use (S)-proline derivatives to transiently protect the carboxyl group .
  • In-line monitoring : PAT tools (e.g., ReactIR) track enantiomeric excess in real time .

Q. How can metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Deuterium incorporation : Replace labile α-hydrogens in the oxoethyl group with deuterium (kᵢₙₕᵢbₜₒᵣ improves 3-fold) .
  • Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester hydrolyzes in plasma) .

Q. What crystallographic techniques resolve polymorphism in this compound?

Methodological Answer:

  • PXRD : Screen 10 solvents (e.g., MeOH, acetone) to identify stable polymorphs .
  • Variable-temperature XRD : Monitor phase transitions between 25–150°C to select thermodynamically stable forms .

Q. How do solvent effects impact reaction kinetics in cyclopentane ring functionalization?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Accelerate nucleophilic substitution but increase epimerization risk .
  • Solvent-free mechanochemistry : Ball-milling with K₂CO₃ achieves 95% yield in 2 hours without racemization .

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